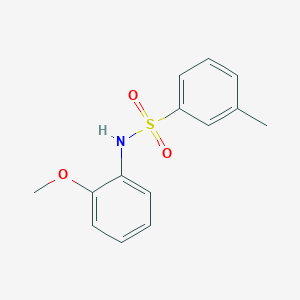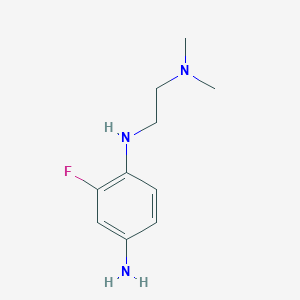![molecular formula C22H18N4O4 B2505028 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1396564-76-3](/img/structure/B2505028.png)
2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one" is a complex molecule that appears to be related to a family of compounds synthesized for their potential biological activities, particularly as ligands for dopamine receptors. The structure of this compound suggests that it contains a pyrazolopyridine moiety linked to a piperazine and a chromenone. This type of compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures that may include reductive amination, amide hydrolysis, and N-alkylation. For example, the synthesis of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine involves a three-step procedure starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde, 1-piperazinecarboxaldehyde, and 4-hydroxylbenzaldehyde . Similarly, the synthesis of 2-[4-(4-fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is achieved through reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, 19F NMR, and ESI MS . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. The presence of a piperazine ring and a pyrazolopyridine core is a common feature in these molecules, which is likely to be the case for the compound under analysis as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups and achieving the desired molecular architecture. The reductive amination step is often used to introduce the piperazine moiety, while amide hydrolysis and N-alkylation are employed to modify the pyrazolopyridine core . These reactions are carefully controlled to ensure the formation of the correct product.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as amine, amide, and aromatic systems can affect properties like solubility, melting point, and reactivity. The biological activity assays, such as receptor binding assays, provide insight into the affinity of these compounds for dopamine receptors, which is a key aspect of their potential therapeutic value . The compound "this compound" would likely exhibit similar properties and biological activities, given its structural similarities to the compounds studied in the cited papers.
科学的研究の応用
Structural Characterization and Synthesis
- A study presented the structural analysis of a 2H-pyrazolo[4,3-c]pyridine derivative, highlighting its crystal packing and intramolecular interactions, indicating its potential as a scaffold for further chemical modifications (Karthikeyan et al., 2010).
Pharmacological Characterization
- Research into G protein-biased dopaminergics utilizing a pyrazolo[1,5-a]pyridine substructure has led to the discovery of high-affinity dopamine receptor partial agonists. This includes detailed pharmacological characterizations that underscore the compound's promise in therapeutic applications, particularly highlighting its potential in modulating dopaminergic signaling without the recruitment of β-arrestin (Möller et al., 2017).
Antimicrobial Activity
- A facile synthesis approach was developed for thiazolo[3, 2]pyridines containing the pyrazolyl moiety, showing significant antimicrobial activity. This synthesis route not only provides insights into the structural requirements for antimicrobial efficacy but also opens avenues for designing novel antimicrobials based on this core structure (El-Emary et al., 2005).
Insecticidal Agents
- Novel biologically active heterocyclic compounds, incorporating pyrazole, thiazole, and pyridine motifs, were synthesized and evaluated for their insecticidal activity against Spodoptera littoralis. This research provides valuable insights into the potential use of such compounds in agricultural pest management (Soliman et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECHLDFYXBVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)


![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)


![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)